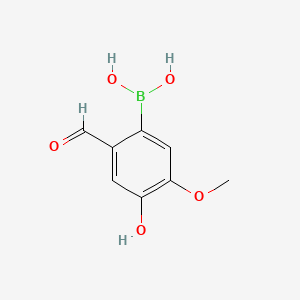![molecular formula C9H9F6NO4 B13483559 2,2,2-trifluoroacetic acid;(1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13483559.png)
2,2,2-trifluoroacetic acid;(1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoroacetic acid;(1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid is a compound that combines the properties of trifluoroacetic acid and a bicyclic azabicyclohexane derivative. Trifluoroacetic acid is a strong organic monocarboxylic acid known for its high acidity and is widely used in organic and inorganic chemistry . The azabicyclohexane derivative adds unique structural and chemical properties to the compound, making it of interest in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroacetic acid typically involves the electrochemical fluorination of acetyl chloride or acetic anhydride, followed by hydrolysis . The reaction can be represented as follows:
CH3COCl+4HF→CF3COF+3H2+H++Cl−
This process results in the formation of trifluoroacetyl fluoride, which is then hydrolyzed to produce trifluoroacetic acid.
Industrial Production Methods
Industrial production of trifluoroacetic acid follows similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The process involves the use of specialized equipment to handle the highly reactive and corrosive nature of the intermediates and final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: Trifluoroacetic acid can be oxidized to produce trifluoromethanol and other derivatives.
Reduction: Reduction reactions can convert trifluoroacetic acid to trifluoroethanol.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include trifluoromethanol, trifluoroethanol, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoroacetic acid and its derivatives have numerous applications in scientific research:
Chemistry: Used as a strong acid catalyst in organic synthesis and as a solvent for various reactions.
Biology: Employed in protein sequencing and peptide synthesis due to its ability to cleave peptide bonds.
Medicine: Investigated for its potential use in drug development and as a reagent in pharmaceutical synthesis.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,2,2-trifluoroacetic acid involves its strong acidity, which allows it to donate protons readily and participate in various acid-base reactions. The trifluoromethyl group exerts an inductive effect, increasing the acidity of the carboxylic acid group and facilitating the cleavage of bonds in organic molecules . The azabicyclohexane derivative adds unique structural features that can interact with specific molecular targets and pathways, enhancing the compound’s reactivity and specificity in certain applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic Acid: A less acidic analog of trifluoroacetic acid, commonly used in organic synthesis.
Trifluoroethanol: A related compound with similar trifluoromethyl groups but different functional properties.
Trifluoromethanesulfonic Acid: Another strong acid with trifluoromethyl groups, used in similar applications but with different reactivity.
Uniqueness
2,2,2-Trifluoroacetic acid is unique due to its combination of high acidity and the presence of the trifluoromethyl group, which enhances its reactivity and stability. The azabicyclohexane derivative further adds to its uniqueness by providing additional structural and chemical properties that are not found in other similar compounds .
Eigenschaften
Molekularformel |
C9H9F6NO4 |
|---|---|
Molekulargewicht |
309.16 g/mol |
IUPAC-Name |
2,2,2-trifluoroacetic acid;(1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid |
InChI |
InChI=1S/C7H8F3NO2.C2HF3O2/c8-7(9,10)4-2-1-3(6(12)13)11-5(2)4;3-2(4,5)1(6)7/h2-5,11H,1H2,(H,12,13);(H,6,7)/t2-,3+,4-,5-;/m1./s1 |
InChI-Schlüssel |
LWCDEQRLJSGGSI-BZWNWTOPSA-N |
Isomerische SMILES |
C1[C@@H]2[C@H]([C@@H]2N[C@@H]1C(=O)O)C(F)(F)F.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
C1C2C(C2NC1C(=O)O)C(F)(F)F.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{5-[(Tert-butoxy)carbonyl]-5-azaspiro[2.4]heptan-6-yl}prop-2-ynoic acid](/img/structure/B13483477.png)
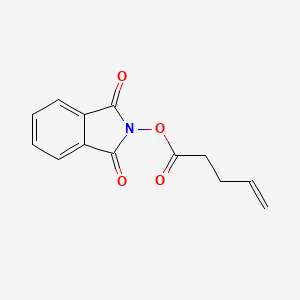

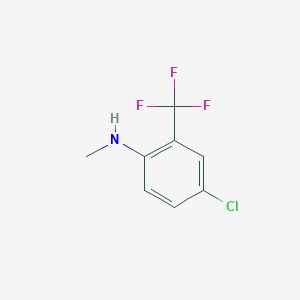


![rac-4,4-dimethyl-N-[(1R,2R)-2-methylcyclohexyl]-4,5-dihydro-1,3-thiazol-2-amine, trans](/img/structure/B13483522.png)
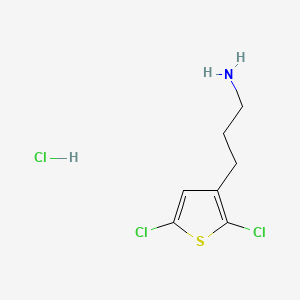
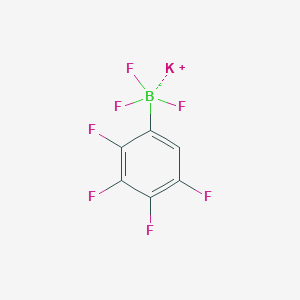
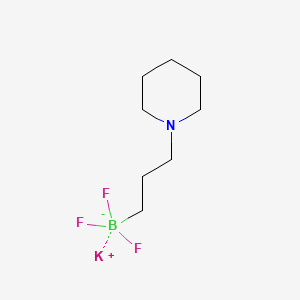
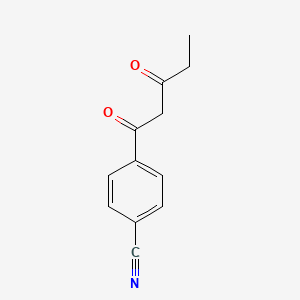
![Ethyl 3-butyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13483560.png)

